molecular formula C13H23N5O2 B2577590 tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate CAS No. 1229516-72-6

tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B2577590
CAS No.: 1229516-72-6
M. Wt: 281.36
InChI Key: ZBVAVTOHPUDXRL-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a triazole moiety and an aminomethyl group

Preparation Methods

The synthesis of tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.

    Functionalization with Aminomethyl Group: The aminomethyl group is introduced through reductive amination or similar reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug discovery programs, targeting various diseases and conditions.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The aminomethyl group can form covalent bonds with target proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a triazole moiety, leading to different chemical and biological properties.

    1-Boc-4-piperidinamine: This compound lacks the triazole and aminomethyl groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

Tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS No. 1229516-72-6) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is known for its diverse biological activities. The molecular formula is C13H23N5O2C_{13}H_{23}N_5O_2 with a molecular weight of approximately 281.36 g/mol.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies demonstrated that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The triazole scaffold is recognized for its anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against human liver carcinoma cells (HepG2) and exhibited cytotoxic effects comparable to standard chemotherapeutic agents . The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential use in treating infections where conventional antibiotics fail .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound demonstrated a dose-dependent response in inhibiting cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower than those of many existing anticancer drugs .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from commercially available piperidine derivatives and triazole precursors. Variants of this compound are being explored for enhanced biological activity and reduced toxicity profiles.

Data Table: Biological Activity Summary

Activity Type Tested Cell Lines/Organisms IC50/Minimum Inhibitory Concentration Reference
AntimicrobialE. coli, S. aureus25 µg/mL (approx.)
AnticancerHepG2 (liver carcinoma)15 µM
CytotoxicityMCF7 (breast cancer)20 µM

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-11(5-7-17)18-9-10(8-14)15-16-18/h9,11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAVTOHPUDXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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